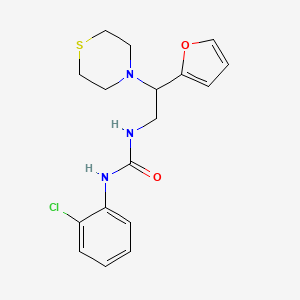

1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea

Description

1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea is a synthetic urea derivative characterized by a 2-chlorophenyl group and a thiomorpholinoethyl-furan substituent. The urea backbone serves as a critical pharmacophore, enabling hydrogen-bonding interactions with biological targets. The thiomorpholinoethyl chain introduces sulfur atoms, which may influence solubility and metabolic stability compared to morpholine analogs .

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O2S/c18-13-4-1-2-5-14(13)20-17(22)19-12-15(16-6-3-9-23-16)21-7-10-24-11-8-21/h1-6,9,15H,7-8,10-12H2,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAGZUZDFYUXAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CNC(=O)NC2=CC=CC=C2Cl)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 2-chlorophenyl isocyanate with a suitable amine to form an intermediate urea derivative.

Introduction of the Furan Ring: The intermediate is then reacted with a furan-2-yl compound under specific conditions to introduce the furan ring.

Thiomorpholine Addition: Finally, the thiomorpholine group is introduced through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiomorpholine or furan groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

Industry: The compound is investigated for its use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Triazolothiadiazole Derivatives

- Compound LGH00045 [(E)-3-(2-chlorophenyl)-6-(2-(furan-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole]:

- Structural Differences : Replaces the urea core with a triazolothiadiazole scaffold. Retains the 2-chlorophenyl and furan groups but links them via a vinyl bridge.

- Activity : Exhibits potent CDC25B inhibition (IC50 = 0.82 µM), suggesting that the triazolothiadiazole core enhances kinase selectivity compared to urea derivatives .

Indole-Based Synergists

- CDFII [2-(2-chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole]:

- Structural Differences : Utilizes an indole scaffold with a piperidinyl-dimethylbenzyl substituent. Shares the 2-chlorophenyl group but lacks sulfur or oxygen heterocycles.

- Activity : Acts as a carbapenem synergist against MRSA, highlighting the role of lipophilic aromatic systems in disrupting bacterial membranes .

Triazole Fungicides

- Epoxiconazole [3-(2-chlorophenyl)-2-(4-fluorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]oxirane]:

Pharmacological and Physicochemical Properties

Biological Activity

1-(2-Chlorophenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea, a synthetic compound, has garnered attention for its potential biological activities. This article focuses on its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a chlorophenyl group, a furan moiety, and a thiomorpholine substituent. Its molecular formula is with a molecular weight of 376.9 g/mol. The unique configuration of this compound may contribute to its interactions with biological targets.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The chlorophenyl group can engage with hydrophobic pockets in proteins, while the furan ring may participate in π-π stacking interactions. The thiomorpholine moiety enhances solubility and facilitates transport across biological membranes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that compounds with similar structures can exhibit antimicrobial effects against various pathogens.

- Anticancer Activity : Preliminary studies suggest potential anticancer properties, possibly through the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.

- Neuroprotective Effects : The compound may interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in neurological processes, indicating potential neuroprotective benefits.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuroprotective | Interaction with nAChRs |

Case Study: Anticancer Activity

In a study examining the anticancer effects of similar compounds, researchers found that derivatives with furan and thiomorpholine groups demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism involved the disruption of mitochondrial function and subsequent apoptosis induction.

Case Study: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial properties of compounds with similar structures against Staphylococcus aureus and Escherichia coli. Results indicated that these compounds inhibited bacterial growth effectively, suggesting potential therapeutic applications in treating infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.